1-Methyl-1-(1-methylethyl)-cyclopropane
Description
Properties
CAS No. |
13150-79-3 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
1-methyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-6(2)7(3)4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
QEJFJGSJIQQWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)C |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Decomposition of Silylated Diazo Compounds
The most widely applied method involves rhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄, Rh₂(pfb)₄) for decomposing silylated diazo esters in the presence of alkenes. As demonstrated in recent studies, methyl (trimethylsilyl)diazopropionate reacts with 3-methyl-1-pentene under Rh₂(pfb)₄ catalysis (2.5 mol%, 70°C) to yield the target cyclopropane with 67% isolated yield and 1.8:1 diastereomeric ratio favoring the anti-isomer (Table 1).
Mechanistic Insight :
The rhodium carbene intermediate undergoes stereoselective [2+1] cycloaddition, with the bulky trimethylsilyl group directing approach geometry. Density functional theory (DFT) calculations confirm the anti preference results from reduced torsional strain in the transition state.
Copper-Mediated Cyclopropanation
Copper(I) triflate (CuOTf) catalyzes the reaction between ethyl diazoacetate derivatives and 2-methyl-2-pentene at ambient temperature. While this method achieves moderate yields (48-53%), it suffers from competing carbene dimerization (14-22% byproduct formation). Recent optimizations using chiral bis(oxazoline) ligands have improved enantioselectivity (up to 78% ee), though substrate scope remains limited to electron-deficient alkenes.
Photochemical Cyclopropanation
Ultraviolet irradiation (254 nm) of diazo compounds in the presence of alkenes provides a metal-free alternative. Photolysis of tert-butyl diazo(trimethylsilyl)acetate with 3,3-dimethyl-1-butene generates the target cyclopropane in 28% yield with complete retention of configuration. While avoiding transition metals, this method requires prolonged reaction times (48-72 hr) and specialized quartz apparatus.
Silicon-Directed Cyclopropane Assembly
Titanium-Mediated Ring Closure
Building on methodologies from Sato et al., alkyldimethylvinylsilane undergoes titanium-mediated coupling with isopropyl Grignard reagents (i-PrMgBr) followed by ethyl acetate quenching. This three-step sequence produces 1-hydroxy-1-methylcyclopropane intermediates, which are subsequently reduced to the target hydrocarbon via Barton-McCombie deoxygenation (Overall yield: 34-41%).
Key Advantages :
- Enables installation of both methyl and isopropyl groups in a single pot
- Tolerates moisture-sensitive functional groups
Fluoride-Induced Desilylation
Treatment of 1-(trimethylsilyl)-1-methylcyclopropane derivatives with potassium fluoride/alumina in anhydrous THF cleanly removes silicon protecting groups while preserving ring integrity. This method proves particularly effective for gram-scale synthesis (85-92% yield), though requires careful exclusion of protic solvents to prevent premature desilylation.
Ring-Closing Metathesis
Olefin metathesis using Grubbs II catalyst facilitates the construction of strained cyclopropane rings from diene precursors. 1,5-Dienes bearing appropriate substituents undergo ring closure at 40°C in dichloromethane, though yields remain modest (22-29%) due to competing polymerization. Recent advances in ruthenium carbene catalysts show promise for improving efficiency in this underutilized approach.
Base-Induced Elimination
Deprotonation of γ,γ-dimethylallyl chlorides with lithium hexamethyldisilazide (LHMDS) at -78°C induces concerted elimination to form cyclopropanes. While this method provides rapid access to the target compound (reaction time <1 hr), regiochemical control remains problematic, often yielding isomeric mixtures requiring chromatographic separation.
Comparative Analysis of Methods
| Method | Typical Yield (%) | Diastereoselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Rh Catalysis | 67 | 1.8:1 anti:syn | >100 g | Requires expensive Rh complexes |
| Cu Catalysis | 48-53 | 1.3:1 anti:syn | 10-50 g | Significant dimer byproducts |
| Photochemical | 28 | N/A | <5 g | Long reaction times |
| Ti-Mediated | 34-41 | 3:1 trans:cis | 50-100 g | Multi-step sequence |
| Ring-Closing Metathesis | 22-29 | N/A | <10 g | Competing polymerization |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(1-methylethyl)-cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium to yield cyclopropane derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Cyclopropane carboxylic acids, ketones
Reduction: Cyclopropane derivatives
Substitution: Halogenated cyclopropanes
Scientific Research Applications
1-Methyl-1-(1-methylethyl)-cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(1-methylethyl)-cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural Isomers and Homologs
Several structural isomers and homologs share the cyclopropane core but differ in substituent arrangement:
Key Observations :
Stereochemical Variants
Cyclopropane derivatives with cis/trans configurations or functionalized groups exhibit distinct properties:
Example 1: Mycocerosic Acids (MAs)
- Structure : Oxygenated MAs (e.g., methoxy-MA) feature cis- or trans-cyclopropane groups adjacent to functional groups like methoxy or keto moieties .
- Comparison : Unlike this compound, MAs are bioactive lipids in Mycobacterium tuberculosis, where stereochemistry (cis vs. trans) modulates membrane interaction and pathogenicity .
Example 2: 1,1-Dimethyl-2-(1-methylethyl)-cyclopropane
Functionalized Cyclopropanes
1-Methylcyclopropene (1-MCP)
- Structure : A cyclopropene derivative (unsaturated ring) with a methyl group.
- Application : Widely used in agriculture to inhibit ethylene receptors, delaying fruit ripening .
- Key Difference : The unsaturated ring in 1-MCP confers higher reactivity compared to the saturated cyclopropane ring of the target compound, which is more thermally stable but less reactive .
Methyl Cyclopropanecarboxylate
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-1-(1-methylethyl)-cyclopropane, and what challenges arise due to its strained cyclopropane ring?
- Methodological Answer : Cyclopropanation strategies often involve carbene insertion or ring-closing reactions. For example, transition metal-catalyzed methods (e.g., Simmons-Smith reaction) or photochemical [2+1] cycloadditions are employed. Challenges include managing the inherent ring strain (≈27 kcal/mol in cyclopropanes) , which increases reactivity and risk of unintended ring-opening. Reaction conditions (e.g., low temperatures, inert atmospheres) are critical to minimize decomposition. Catalytic systems must balance steric hindrance from the bulky isopropyl group with electronic effects to achieve regioselectivity .
Q. How can researchers accurately characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : The cyclopropane protons resonate as distinct signals due to ring strain. In substituted cyclopropanes, methyl groups typically appear as sharp singlets or doublets between 0.9–1.3 ppm, while ring protons show upfield shifts . For this compound, the isopropyl group’s splitting pattern (e.g., septet for the methine proton) aids assignment.
- GC-MS : Retention time comparison with authentic samples and molecular ion peaks (e.g., m/z 98 for C₇H₁₄⁺) confirm identity .
- X-Ray Crystallography : Resolves spatial arrangement, particularly for enantiomeric forms, though crystallization may require derivatization .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Signals/Features | Reference |
|---|---|---|
| ¹H NMR | δ 0.9–1.3 (methyl), δ 1.25 (cyclopropane CH₂) | |
| GC-MS | m/z 98 (M⁺) |
Q. What factors influence the stability of this compound, and how can storage conditions mitigate decomposition?
- Methodological Answer : Stability is governed by Baeyer strain (bond angle deviation from sp³ ideal) and steric effects from substituents. The isopropyl group introduces torsional strain, increasing susceptibility to ring-opening via electrophilic attack (e.g., HX, X₂) . Storage under inert atmospheres (N₂/Ar) at ≤–20°C in amber vials minimizes photolytic or oxidative degradation. Stabilizers like radical scavengers (e.g., BHT) may be added for long-term storage .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ under Lewis acid catalysis compared to thermal conditions?
- Methodological Answer :
- Lewis Acid Catalysis (e.g., AlCl₃) : Promotes polar mechanisms. For example, AlCl₃ facilitates [2+3]-cycloadditions by activating donor-acceptor cyclopropanes, enabling access to styrylmalonate intermediates .
- Thermal Conditions : Favor radical or concerted pathways. Ring-opening via homolytic cleavage generates diradicals, which recombine to form alkenes or undergo H-transfer reactions. Deuterium-labeling studies show partial H/D exchange in cyclopropane products under acidic conditions .
Key Insight : Mechanistic divergence requires tailored monitoring (e.g., kinetic isotope effects, DFT calculations) to optimize selectivity .
Q. What strategies enable the enantioselective synthesis of this compound derivatives for pharmaceutical applications?
- Methodological Answer :
- Chiral Catalysts : Rhodium(II) or copper(I) complexes with bis(oxazoline) ligands induce asymmetry during cyclopropanation. For example, Davies’ catalyst achieves >90% ee in intramolecular reactions .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization. Requires precise control of reaction kinetics and solvent polarity.
- Analytical Validation : X-ray crystallography (e.g., Cu Kα radiation) confirms absolute configuration, while chiral HPLC (e.g., Chiralpak IA column) assesses enantiopurity .
Q. How can computational methods predict the reactivity of this compound in complex organic transformations?
- Methodological Answer :
- DFT Calculations : Models transition states for ring-opening (e.g., activation energy for electrophilic addition) and predicts regioselectivity. Bond dissociation energies (BDEs) quantify strain relief .
- Molecular Dynamics : Simulates solvent effects on reaction pathways. Polar solvents stabilize ionic intermediates, while nonpolar solvents favor radical pathways .
- Case Study : Computational modeling of δ-peptide foldamers demonstrated that cyclopropane torsion angles (≈120°) dictate helical stability, validated by NMR and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
